6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-7-6-13(11-20-15)16(23)21-12-14-5-3-10-22(14)17-18-8-4-9-19-17/h4,6-9,11,14H,2-3,5,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUQHWVSHOXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their attachment to the pyridine ring. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Attachment to Pyridine Ring: The final step involves coupling the pyrrolidine and pyrimidine rings to the pyridine ring through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide with analogous compounds from the 2017 catalog of pyridine derivatives. Key structural and commercial differences are highlighted:
Key Observations
Substituent Effects: The ethoxy group in the target compound may improve metabolic stability compared to the methoxy group in the first analog . The absence of fluorine (present in the second analog) suggests reduced electronegativity, which might influence solubility or target affinity .
Functional Group Diversity :
- The carboxamide group in the target compound contrasts with the acetyl group in the first analog, offering stronger hydrogen-bonding capabilities for target engagement.
- The pivalamide group in the fourth analog introduces steric bulk, which could hinder membrane permeability compared to the target’s carboxamide .
Commercial Accessibility: The target compound is absent from the 2017 catalog, implying it may be a novel or niche research compound. In contrast, analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone are commercially available at varying price points, reflecting their established use in intermediate synthesis .
Research Implications and Limitations
While the structural comparison provides insights into physicochemical properties, pharmacological data (e.g., IC₅₀ values, toxicity) are unavailable in the provided evidence. Further in vitro studies are required to assess the target compound’s efficacy against related analogs. Additionally, the absence of molecular weight or synthetic routes for the target compound underscores the need to consult specialized databases or recent literature for a comprehensive analysis.
Biological Activity
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide (CAS Number: 2097868-43-2) is a synthetic organic compound characterized by its complex structure, which includes a pyridine core and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 327.4 g/mol. The structural features that contribute to its biological activity include:
- Ethoxy Group : Enhances solubility and potentially influences pharmacokinetics.
- Pyrimidine and Pyrrolidine Moieties : These heterocycles are known to interact with biological targets, modulating various cellular pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2097868-43-2 |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its capacity to inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A431 (Epidermal Carcinoma)
In these studies, the compound was found to induce apoptosis in a dose-dependent manner, suggesting it may act through mechanisms involving caspase activation and cell cycle arrest.
Case Study: MCF-7 Cell Line
A specific study evaluated the effects of this compound on MCF-7 cells, revealing:
| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 1 µM | 85 | 10 |
| 5 µM | 65 | 30 |
| 10 µM | 40 | 60 |
These findings indicate a clear correlation between concentration and biological efficacy, highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have suggested that this compound may possess antimicrobial activity. The presence of the pyridine nucleus has been associated with enhanced antibacterial and antiviral properties in similar compounds.
Comparative Analysis
A comparative analysis with structurally related compounds shows that variations in substituents can significantly influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4,5-trimethoxyphenyl)acetamide | Trimethoxy group | Moderate Anticancer Activity |
| N-(4-ethoxyphenyl)-2-{[6-methyl-pyrrolidin]}acetamide | Ethoxy substitution | High Antimicrobial Activity |
| 6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-pyrimidine | Complex heterocyclic structure | Significant Antiviral Activity |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest it may modulate key signaling pathways involved in cell survival and apoptosis. The interaction with specific kinases involved in cancer progression is particularly noteworthy, indicating potential therapeutic implications.
Future Directions for Research
Further research is warranted to fully elucidate the biological mechanisms at play and to explore the therapeutic potential of this compound in clinical settings. Key areas for future investigation include:
- In Vivo Studies : Assessing efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
